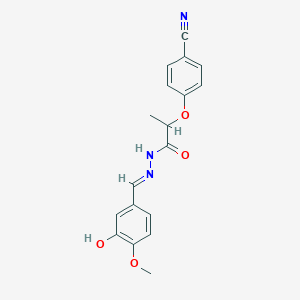
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, also known as CHMPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This molecule has been synthesized and studied extensively in recent years, and its unique chemical structure has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves its ability to bind to specific proteins and enzymes in the body, which leads to the inhibition of various cellular processes. Specifically, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to bind to the enzyme caspase-3, which plays a critical role in the process of apoptosis. By inhibiting caspase-3, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory and anti-cancer properties, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are several potential future directions for research involving 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. One area of interest is the development of new cancer therapies based on 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. Additionally, further research is needed to fully understand the molecular mechanisms of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide and its potential applications in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, there is a need for the development of new synthetic methods for 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, which could lead to more efficient and cost-effective production of this valuable compound.
Méthodes De Synthèse
The synthesis of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesizing 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves the reaction of 4-cyanophenol with 3-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst, followed by the addition of propanohydrazide and subsequent purification steps.
Applications De Recherche Scientifique
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been the focus of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(25-15-6-3-13(10-19)4-7-15)18(23)21-20-11-14-5-8-17(24-2)16(22)9-14/h3-9,11-12,22H,1-2H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANSJLVYBOAH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

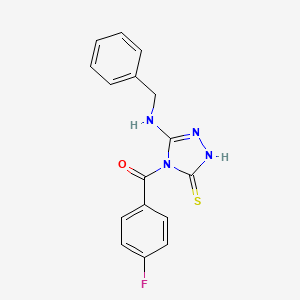
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5747156.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)

![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)
![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
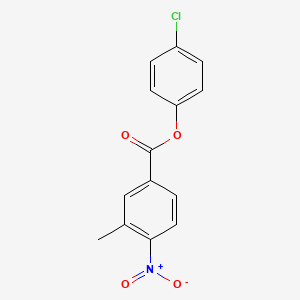
![[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)
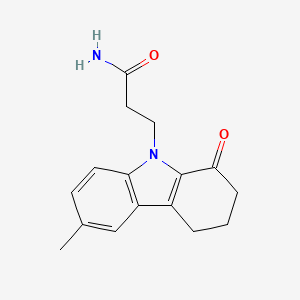
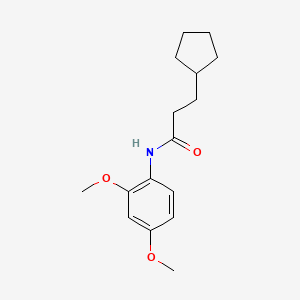
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)